molecular formula C8H9NO3 B8822276 5-Methoxy-6-methylnicotinic acid CAS No. 7442-24-2

5-Methoxy-6-methylnicotinic acid

Cat. No.: B8822276
CAS No.: 7442-24-2
M. Wt: 167.16 g/mol
InChI Key: BVUMVUIXTLQBIE-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylnicotinic acid is a substituted nicotinic acid derivative with a pyridine ring structure. Its molecular formula is C₈H₉NO₃, featuring a carboxylic acid group at position 3, a methoxy (-OCH₃) substituent at position 5, and a methyl (-CH₃) group at position 6 (Figure 1). This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting metabolic and inflammatory pathways .

Properties

CAS No.

7442-24-2

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-methoxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-7(12-2)3-6(4-9-5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

BVUMVUIXTLQBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 5-methoxy-6-methylnicotinic acid are influenced by substituent positioning and functional group variations. Below is a detailed comparison with structurally related compounds:

Positional Isomers

  • 6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0): Molecular formula: C₈H₉NO₃ (same as the target compound). Structure: Methoxy at position 6 and methyl at position 5.

Halogen-Substituted Analogs

  • 5-Chloro-6-methoxynicotinic acid (CAS 16785377): Molecular formula: C₇H₆ClNO₃. Structure: Chlorine at position 5 and methoxy at position 6. Key difference: The electronegative chlorine enhances reactivity in nucleophilic substitution reactions, making it a candidate for antibiotic precursors .
  • Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0): Molecular formula: C₈H₈FNO₃. Structure: Fluorine at position 5, methoxy at 6, and a methyl ester. Application: Fluorine’s strong electron-withdrawing effect improves metabolic stability in prodrug designs .

Heteroatom-Modified Derivatives

  • 5-Methyl-6-(methylthio)nicotinic acid (CAS 27868-76-4): Molecular formula: C₈H₉NO₂S. Structure: Methylthio (-SCH₃) at position 6 and methyl at position 5. Key difference: The sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .

Hydroxylated and Esterified Derivatives

  • 5-Chloro-2-hydroxy-6-methylnicotinic acid (CAS 117449-75-9): Molecular formula: C₇H₆ClNO₃. Structure: Hydroxyl (-OH) at position 2, chlorine at 5, and methyl at 6. Application: Used in antiviral and anticancer agent synthesis due to its dual hydrogen-bonding capacity .
  • Methyl 5-amino-6-methoxynicotinate (CAS 59237-50-2): Molecular formula: C₈H₁₀N₂O₃. Structure: Amino (-NH₂) at position 5, methoxy at 6, and a methyl ester. Role: A key intermediate in kinase inhibitor synthesis, leveraging the amino group for selective binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Key Applications Source
This compound N/A C₈H₉NO₃ 5-OCH₃, 6-CH₃ Pharmaceutical intermediate
6-Methoxy-5-methylnicotinic acid 1211531-94-0 C₈H₉NO₃ 6-OCH₃, 5-CH₃ Isomer studies
5-Chloro-6-methoxynicotinic acid 16785377 C₇H₆ClNO₃ 5-Cl, 6-OCH₃ Antibiotic precursors
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 C₈H₈FNO₃ 5-F, 6-OCH₃, ester Prodrug stability enhancement
5-Methyl-6-(methylthio)nicotinic acid 27868-76-4 C₈H₉NO₂S 5-CH₃, 6-SCH₃ CNS drug candidates
5-Chloro-2-hydroxy-6-methylnicotinic acid 117449-75-9 C₇H₆ClNO₃ 2-OH, 5-Cl, 6-CH₃ Antiviral/anticancer agents

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